2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide
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Overview
Description
2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring, and a propan-2-yloxy group attached to the phenyl ring. It has been studied for its potential in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid and 4-propan-2-yloxyaniline.
Amide Formation: The carboxylic acid group of 2,6-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-propan-2-yloxyaniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of chitin synthesis in insects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the formation of chitin.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxybenzamide: Lacks the propan-2-yloxy group, making it less effective in certain applications.
4-propan-2-yloxy-N-(2,6-dimethoxyphenyl)benzamide: A positional isomer with similar properties but different reactivity.
2,6-dimethoxy-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a propan-2-yloxy group, affecting its chemical behavior.
Uniqueness
2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is unique due to its specific substitution pattern, which enhances its reactivity and potential applications in various fields. The presence of both methoxy and propan-2-yloxy groups provides a balance of electronic and steric effects, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2,6-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(2)23-14-10-8-13(9-11-14)19-18(20)17-15(21-3)6-5-7-16(17)22-4/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYKVAKQOHMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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